Ethyl [2,4'-bipyridine]-6-carboxylate
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Overview
Description
Ethyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a compound known for its versatility in various chemical applications. Bipyridine derivatives are extensively used as ligands in coordination chemistry, photosensitizers, and in the synthesis of biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can yield different bipyridine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated bipyridine derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Ethyl [2,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, redox reactions, and other chemical transformations . The molecular targets and pathways involved depend on the specific application and the metal ions coordinated .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in redox flow batteries.
6-Methyl-2,2’-bipyridine: A derivative with altered electronic properties.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-9H,2H2,1H3 |
InChI Key |
UKAPEMAHGNFJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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